4-Mercapto-3-methoxybenzonitrile
Description
4-Mercapto-3-methoxybenzonitrile (CAS: 1024226-61-6) is a sulfur-containing aromatic nitrile with the molecular formula C₈H₇NOS and a molecular weight of 165.21 g/mol . It is synthesized via the hydrolysis of S-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate in methanol under acidic conditions, yielding a white crystalline solid with a melting point of 66–67°C and a purity of up to 97.1% after recrystallization . The compound features a methoxy group (-OCH₃) at the 3-position and a mercapto (-SH) group at the 4-position of the benzonitrile backbone, making it a versatile intermediate in organic synthesis, particularly for preparing sulfonyl chlorides (e.g., 4-cyano-2-methoxybenzenesulfonyl chloride) . Its reactivity is driven by the nucleophilic thiol group and the electron-withdrawing nitrile moiety.
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
3-methoxy-4-sulfanylbenzonitrile |
InChI |
InChI=1S/C8H7NOS/c1-10-7-4-6(5-9)2-3-8(7)11/h2-4,11H,1H3 |
InChI Key |
XXJZDWRTSANLRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)S |
Origin of Product |
United States |
Scientific Research Applications
4-Mercapto-3-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Mercapto-3-methoxybenzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the thiol group may interact with the active site of the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Mercapto-3-methoxybenzonitrile with structurally related benzonitrile derivatives, focusing on molecular properties, reactivity, and applications:
Structural and Functional Differences
Substituent Effects: The mercapto group (-SH) in this compound confers higher reactivity in nucleophilic substitution and oxidation reactions compared to methoxy or benzyloxy derivatives. 4-Methoxybenzonitrile lacks the -SH group, reducing its utility in sulfur-based transformations but making it a simpler precursor for nitrile-focused reactions . 4-Benzyloxy-3-methoxybenzonitrile contains a bulky benzyloxy group, which sterically hinders reactions at the 4-position but enhances stability for crystal engineering applications .
Physicochemical Properties: The melting point of this compound (66–67°C) is distinct from other derivatives, reflecting its unique intermolecular interactions (e.g., hydrogen bonding via -SH) .
The dibromomethyl variant likely poses greater hazards due to bromine content .
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